molecular formula C26H23N5O4 B11704047 N-Benzyl-2-oxo-2-((2Z)-2-{2-oxo-1-[2-oxo-2-(3-toluidino)ethyl]-1,2-dihydro-3H-indol-3-ylidene}hydrazino)acetamide

N-Benzyl-2-oxo-2-((2Z)-2-{2-oxo-1-[2-oxo-2-(3-toluidino)ethyl]-1,2-dihydro-3H-indol-3-ylidene}hydrazino)acetamide

Cat. No.: B11704047
M. Wt: 469.5 g/mol
InChI Key: DCIGLQBJDLELGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-2-oxo-2-((2Z)-2-{2-oxo-1-[2-oxo-2-(3-toluidino)ethyl]-1,2-dihydro-3H-indol-3-ylidene}hydrazino)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups such as benzyl, oxo, indole, and hydrazino groups. The presence of these groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-oxo-2-((2Z)-2-{2-oxo-1-[2-oxo-2-(3-toluidino)ethyl]-1,2-dihydro-3H-indol-3-ylidene}hydrazino)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: The initial step involves the synthesis of the indole derivative through a Fischer indole synthesis reaction.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Hydrazino Group: The hydrazino group is formed through a condensation reaction with hydrazine.

    Final Assembly: The final step involves the coupling of the indole derivative with the hydrazino group to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-oxo-2-((2Z)-2-{2-oxo-1-[2-oxo-2-(3-toluidino)ethyl]-1,2-dihydro-3H-indol-3-ylidene}hydrazino)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the benzyl or indole positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Benzyl-2-oxo-2-((2Z)-2-{2-oxo-1-[2-oxo-2-(3-toluidino)ethyl]-1,2-dihydro-3H-indol-3-ylidene}hydrazino)acetic acid, while reduction may yield N-Benzyl-2-hydroxy-2-((2Z)-2-{2-hydroxy-1-[2-hydroxy-2-(3-toluidino)ethyl]-1,2-dihydro-3H-indol-3-ylidene}hydrazino)acetamide.

Scientific Research Applications

N-Benzyl-2-oxo-2-((2Z)-2-{2-oxo-1-[2-oxo-2-(3-toluidino)ethyl]-1,2-dihydro-3H-indol-3-ylidene}hydrazino)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-2-oxo-2-((2Z)-2-{2-oxo-1-[2-oxo-2-(3-toluidino)ethyl]-1,2-dihydro-3H-indol-3-ylidene}hydrazino)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression.

    Modulating Receptor Activity: Interacting with cellular receptors and influencing signal transduction pathways.

Comparison with Similar Compounds

N-Benzyl-2-oxo-2-((2Z)-2-{2-oxo-1-[2-oxo-2-(3-toluidino)ethyl]-1,2-dihydro-3H-indol-3-ylidene}hydrazino)acetamide can be compared with other similar compounds, such as:

    N-Benzyl-2-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetamide: Lacks the hydrazino group, resulting in different reactivity and biological activity.

    N-Benzyl-2-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinoacetamide: Similar structure but with variations in the substituents, leading to different chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H23N5O4

Molecular Weight

469.5 g/mol

IUPAC Name

N-benzyl-N'-[2-hydroxy-1-[2-(3-methylanilino)-2-oxoethyl]indol-3-yl]iminooxamide

InChI

InChI=1S/C26H23N5O4/c1-17-8-7-11-19(14-17)28-22(32)16-31-21-13-6-5-12-20(21)23(26(31)35)29-30-25(34)24(33)27-15-18-9-3-2-4-10-18/h2-14,35H,15-16H2,1H3,(H,27,33)(H,28,32)

InChI Key

DCIGLQBJDLELGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C(=O)NCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.